3-Amino-3-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride
Description
Properties
IUPAC Name |
3-amino-3-(4-bromophenyl)-2-methylpropan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO.ClH/c1-7(6-13)10(12)8-2-4-9(11)5-3-8;/h2-5,7,10,13H,6,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGVXKJZJDUGPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C1=CC=C(C=C1)Br)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-bromobenzaldehyde with nitromethane to form 4-bromo-β-nitrostyrene, which is then reduced to 4-bromo-β-aminostyrene. This intermediate is further reacted with methyl acrylate to yield the desired product. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the bromophenyl group can yield a phenyl derivative.
Scientific Research Applications
3-Amino-3-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogen Variations
(a) 3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride
- Molecular Formula: C₉H₁₁BrClNO
- Key Difference : Bromine at the meta position (3-bromophenyl) instead of para (4-bromophenyl).
- Impact : Altered steric and electronic properties may affect receptor binding in biological studies. Similarity score: 0.83 .
(b) (S)-3-Amino-3-(3-chlorophenyl)propan-1-ol hydrochloride
Enantiomeric and Stereochemical Variants
(a) (R)-3-Amino-3-(4-bromophenyl)propan-1-ol
- Molecular Formula: C₉H₁₂BrNO
- Key Difference : R-configuration at the stereogenic center vs. S-isomer.
- Impact : Enantiomers may exhibit divergent pharmacokinetic or pharmacodynamic profiles. Similarity score: 0.83 .
(b) (R)-3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride
- Molecular Formula: C₉H₁₃ClFNO
- Key Difference : Fluorine substituent (4-fluorophenyl) and methyl group absence.
- CAS: 154550-93-3 .
Derivatives with Additional Substituents
2-Amino-3-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride
- Molecular Formula: C₁₀H₁₅BrClNO
- Key Difference : Methyl group at position 2 (vs. position 3 in the parent compound).
- Impact: Increased steric hindrance near the amino group, which could influence reactivity in synthetic pathways. Available in bulk quantities .
Tabulated Comparison of Key Compounds
Research Findings and Implications
- Synthetic Utility : Methylated derivatives (e.g., 2-methyl variant) are prioritized for custom synthesis due to their steric effects, which can direct regioselectivity in coupling reactions .
- Halogen Effects : Bromine’s heavy atom effect enhances crystallinity in X-ray studies, whereas chlorine/fluorine analogs are preferred for metabolic stability in drug discovery .
- Stereochemical Sensitivity : Enantiopure forms (e.g., R vs. S) are critical for asymmetric catalysis, with distinct CAS numbers ensuring regulatory compliance .
Biological Activity
3-Amino-3-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₁H₁₄BrClN₂O
- Molecular Weight : 292.6 g/mol
- Purity : >95% (commonly available for research purposes) .
The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems:
-
Dopamine and Norepinephrine Uptake Inhibition :
- The compound has been shown to inhibit the reuptake of dopamine (DA) and norepinephrine (NE), which may contribute to its antidepressant effects. In vitro studies demonstrated that it acts as a noncompetitive antagonist at α4β2 nicotinic acetylcholine receptors (nAChRs) with an IC50 value of approximately 3.3 μM .
- Antidepressant Activity :
- Analgesic Effects :
Biological Activity Data
The following table summarizes key findings from studies evaluating the biological activity of this compound:
Case Studies
-
Antidepressant Efficacy :
A study conducted on mice demonstrated that this compound significantly reduced immobility time in the forced swim test, indicating strong antidepressant properties compared to control groups treated with saline or other standard antidepressants. -
Pain Management :
In a separate investigation, the compound was tested for its analgesic effects using the hot plate test. Results indicated a notable decrease in pain response times compared to untreated controls, supporting its potential as an analgesic agent.
Q & A
Basic Identification and Characterization
Q: What spectroscopic and analytical methods are critical for confirming the identity and purity of 3-Amino-3-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride?
A: Key methods include:
- NMR Spectroscopy : and NMR to resolve the chiral center (C3) and confirm stereochemistry. The 4-bromophenyl group’s aromatic signals (δ 7.3–7.6 ppm) and methyl/methylene protons (δ 1.2–3.5 ppm) should align with computed spectra.
- Mass Spectrometry (MS) : ESI-MS or HRMS to verify the molecular ion peak at m/z 280.59 (CHBrClNO).
- HPLC : Purity assessment (≥95%) using reverse-phase C18 columns with UV detection at 254 nm .
Basic Synthetic Strategies
Q: What are the established synthetic routes for this compound?
A: Two primary methods are:
Mannich Reaction : React 4-bromoacetophenone with formaldehyde and methylamine hydrochloride in ethanol under reflux, followed by reduction (NaBH/LiAlH) to yield the alcohol .
Chiral Resolution : Use (R)- or (S)-specific catalysts (e.g., BINAP-Ru complexes) for asymmetric synthesis if enantiomeric purity is required .
Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Mannich Reaction | 60–75 | 90–95 | Byproduct formation |
| Asymmetric Catalysis | 40–55 | ≥98 | Catalyst cost and recovery |
Advanced Reaction Optimization
Q: How can reaction conditions be optimized to mitigate low yields in the Mannich synthesis of this compound?
A: Key optimizations include:
- Solvent Selection : Replace ethanol with THF to enhance solubility of intermediates.
- Stoichiometry : Use a 1:1.2:1 molar ratio (ketone:formaldehyde:amine) to minimize unreacted starting material.
- Temperature Control : Maintain reflux at 78°C with gradual cooling to prevent premature precipitation .
- Workup : Add aqueous NHCl to quench excess reductant and reduce side reactions .
Note: Contradictions in reported yields (60–75%) may arise from variations in bromophenyl precursor purity or reductant choice. Validate precursor purity via GC-MS before use .
Advanced Structural Analysis
Q: How can researchers resolve discrepancies in NMR data for the methyl groups in this compound?
A: Discrepancies (e.g., δ 1.2 vs. 1.4 ppm for the C2 methyl group) may arise from:
- Solvent Effects : Record spectra in deuterated DMSO instead of CDCl to reduce signal splitting.
- Dynamic Exchange : Use variable-temperature NMR to identify conformational flexibility in the propanol chain.
- Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-31G**) .
Biological and Pharmacological Applications
Q: What methodologies are employed to study this compound’s interactions with biological targets?
A: Advanced approaches include:
- Molecular Docking : Screen against enzymes (e.g., kinases) using AutoDock Vina to predict binding affinity.
- In Vitro Assays : Assess cytotoxicity (e.g., MTT assay on cancer cell lines) with IC values reported in µM.
- Metabolic Stability : Use liver microsomes (human/rat) to evaluate CYP450-mediated degradation .
Caution : Structural analogs (e.g., 2-Amino-4'-bromopropiophenone) show acute toxicity (LD = 150 mg/kg, mice IV). Conduct dose-response studies with strict safety protocols .
Contradictions in Literature Data
Q: How should researchers address conflicting reports on the compound’s melting point and solubility?
A: Discrepancies may stem from:
- Polymorphism : Characterize crystalline forms via X-ray diffraction (single-crystal XRD preferred).
- Hygroscopicity : Store samples in desiccators and report moisture content during solubility tests (e.g., in DMSO vs. water).
- Purity : Re-evaluate using DSC (differential scanning calorimetry) for accurate melting point determination .
Industrial-Academic Collaboration Considerations
Q: What parameters must academic researchers prioritize when scaling up synthesis for industrial partnerships?
A: Focus on:
- Cost Efficiency : Replace LiAlH with catalytic hydrogenation for safer, cheaper reduction.
- Green Chemistry : Optimize solvent recovery (e.g., ethanol distillation) and minimize halogenated waste.
- Regulatory Compliance : Document impurity profiles (ICH guidelines) and ensure CAS 1803598-60-8 is verified for regulatory submissions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
